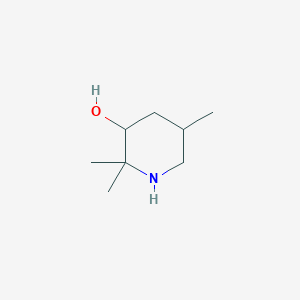

2,2,5-Trimethylpiperidin-3-ol

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Sciences

The piperidine motif, a six-membered heterocycle with one nitrogen atom, is a cornerstone in the architecture of bioactive molecules. nih.gov Its derivatives are integral to numerous classes of pharmaceuticals, demonstrating a wide array of pharmacological activities, including analgesic, antipsychotic, anti-inflammatory, and antimicrobial properties. ijnrd.orgontosight.ai The prevalence of the piperidine skeleton in medicinal chemistry is attributed to its ability to influence the pharmacokinetic and pharmacodynamic profiles of molecules by enhancing membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

Beyond pharmaceuticals, piperidine derivatives serve as crucial intermediates in the synthesis of agrochemicals, specialty chemicals, and are used as catalysts and corrosion inhibitors. ijnrd.org The versatility of the piperidine ring allows for extensive functionalization, leading to a vast chemical space for the design of novel compounds with tailored properties. nih.govnih.gov This structural and functional diversity underscores the enduring significance of piperidine derivatives in both academic research and industrial applications. ijnrd.org

Overview of Piperidinol Scaffold Research

The piperidinol scaffold, which incorporates a hydroxyl group onto the piperidine ring, represents a particularly valuable subclass of these heterocycles. The presence of the hydroxyl group introduces polarity and the capacity for hydrogen bonding, which can significantly influence a molecule's interaction with biological targets. ontosight.ai This functional group also serves as a versatile handle for further chemical modifications, such as esterification or etherification, allowing for the synthesis of diverse compound libraries.

Research into piperidinol derivatives has led to the development of compounds with potential applications in treating a range of conditions. ontosight.ai Synthetic chemists have developed numerous methods for the stereoselective synthesis of substituted piperidinols, as the spatial arrangement of substituents is often critical for biological activity. researchgate.netbeilstein-journals.org Techniques such as diastereoselective epoxidation and multicomponent reactions have been employed to create complex and densely functionalized piperidinol structures. nih.govacs.org The study of piperidinols is a dynamic area of research, focused on creating new synthetic methodologies and exploring the potential of these scaffolds in drug discovery. beilstein-journals.org

Academic Research Trajectories for 2,2,5-Trimethylpiperidin-3-ol

Specific academic research concerning this compound is more niche compared to the broader piperidinol class. The available literature often discusses its synthesis as part of a larger exploration of substituted piperidines. For instance, research into the synthesis of N-substituted 2,5-dimethyl-piperidin-4-ones mentions 1,2,5-trimethylpiperidin-4-one (B1268293) as a key intermediate. chemistry.kz The reduction of such ketones would yield the corresponding piperidinol, in this case, a trimethylated piperidin-4-ol. While not identical, this highlights the synthetic context from which this compound would likely emerge.

The synthesis of related trimethylated piperidine structures, such as 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol, involves the initial formation of the piperidine ring followed by methylation to introduce the three methyl groups. It is plausible that a similar strategy, starting from a suitable piperidin-3-one (B1582230) precursor, could be employed for the synthesis of this compound.

The primary research interest in a molecule like this compound lies in its potential as a chiral building block. The methyl groups at the C2 and C5 positions, combined with the hydroxyl group at C3, create multiple stereocenters. The specific stereochemistry of these centers would be a critical factor in any potential application, influencing how the molecule interacts with other chiral molecules or biological systems. Research on such compounds often focuses on stereocontrolled synthesis and their use as scaffolds for more complex molecular architectures. researchgate.netresearchgate.net

Interactive Data Table: Properties of Related Piperidine Compounds

This table provides data on related piperidine derivatives to offer context for the chemical class to which this compound belongs.

| Compound Name | Molecular Formula | Key Structural Features | Research Context |

| (3R,6S)-1,6-Dimethylpiperidin-3-amine | C8H18N2 | Dimethylated piperidine with an amine group | Investigated for potential neuroprotective properties and interaction with neurotransmitter systems. smolecule.com |

| 3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol | C11H24N2O | Trimethylated piperidine with a propanolamine (B44665) side chain | Studied for potential antimicrobial and antifungal properties; used as a synthetic building block. |

| 1,2,5-trimethylpiperidin-4-one | C8H15NO | Trimethylated piperidine with a ketone group | Key intermediate in the synthesis of other piperidine derivatives. chemistry.kz |

Structure

3D Structure

Properties

IUPAC Name |

2,2,5-trimethylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6-4-7(10)8(2,3)9-5-6/h6-7,9-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFZTZXIGRVZMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(NC1)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,5 Trimethylpiperidin 3 Ol

Established Synthetic Routes to Substituted Piperidinols

The construction of the piperidine (B6355638) core relies on a variety of robust chemical transformations. These methods can be broadly categorized based on the key bond-forming strategy employed in the ring-closing step. Conventional approaches include reductive amination, nucleophilic substitution, and Diels-Alder reactions. beilstein-journals.org More advanced strategies, which offer greater control and efficiency, include intramolecular cyclizations, metal-catalyzed processes, electrophilic ring closures, conjugate additions, radical cyclizations, and oxidative rearrangements.

Intramolecular cyclization represents a direct and efficient strategy for synthesizing piperidine derivatives by forming a ring from a linear precursor containing both a nucleophile (typically an amine) and a reactive electrophilic site. nih.gov This approach is foundational in heterocyclic chemistry and can be adapted to create a wide range of substitution patterns. The reaction often involves the cyclization of unsaturated amines, where the amine nitrogen attacks an internal double or triple bond. nih.govrsc.org

One notable method involves the one-pot synthesis of 3-azidopiperidines through the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of a versatile azide (B81097) group. nih.gov This transformation is significant as it can generate the anti-Markovnikov adduct, complementing other amino functionalization methods. nih.gov Another powerful technique is the electroreductive cyclization of imines with terminal dihaloalkanes, which can be performed efficiently in a flow microreactor. beilstein-journals.org This electrochemical method avoids the use of toxic reagents and high temperatures often required in traditional syntheses. beilstein-journals.org

The table below summarizes examples of intramolecular cyclization for forming N-heterocycles.

Interactive Data Table: Examples of Intramolecular Cyclization Reactions

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Azide Installation | Unsaturated amines | Azide source | 3-Azidopiperidines | High | nih.gov |

| Electroreductive Cyclization | Imines, Terminal dihaloalkanes | Electrochemical reduction in flow microreactor | Piperidine derivatives | Good | beilstein-journals.org |

| NCS-Mediated Cyclization | Substituted indoles | N-chlorosuccinimide (NCS), Et3N | Tetrahydro-1H-pyrido[2,3-b]indole | 52% | nih.gov |

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild reaction conditions and high selectivity. rsc.orgresearchgate.net Various metals, including platinum, palladium, gold, and copper, are effective in catalyzing the cyclization of precursors to form piperidine and other N-heterocyclic rings. rsc.orgrsc.orgnih.gov These reactions often proceed through the activation of alkynes or allenes, making them susceptible to nucleophilic attack by a tethered amine.

For instance, platinum(II) catalysts like PtCl2 and PtCl4 can effectively catalyze the cycloisomerization of pyridine (B92270) propargylic esters to produce highly functionalized indolizine (B1195054) derivatives. nih.gov The efficiency of these reactions can often be enhanced by the addition of bulky, electron-rich phosphine (B1218219) ligands. nih.gov Gold and palladium catalysts have been successfully used in the intramolecular hydroamination of butynamine (B1593366) derivatives to yield 2,3-dihydropyrroles. rsc.org More recently, copper-catalyzed desymmetric cyclization of divinylallenes has emerged as a method to generate diverse N-heterocycles through a copper carbene intermediate and a selective 1,2-N shift process. nih.gov

The following table presents examples of metal-catalyzed cyclization reactions.

Interactive Data Table: Examples of Metal-Catalyzed Cyclization Reactions

| Catalyst System | Substrate Type | Reaction Type | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| PtCl2 / Phosphine ligand | Pyridine propargylic ester | Cycloisomerization | C-1 substituted indolizine | Up to 79% | nih.gov |

| AuCl or PdCl2 | 3-Butynamine derivatives | 5-endo-dig Hydroamination | 2,3-Dihydropyrroles | Up to 92% | rsc.org |

| Copper Catalyst | Divinylallenes | Desymmetric cyclization / 1,2-N shift | Triazolo-fused pyridazines | - | nih.gov |

Electrophilic cyclization is a powerful strategy for synthesizing heterocycles, including substituted quinolines and isoxazoles, which can be precursors or analogues to piperidines. nih.govorganic-chemistry.org This method involves the reaction of a substrate containing a nucleophilic center and a carbon-carbon multiple bond with an electrophilic reagent. The electrophile activates the multiple bond, prompting a ring-closing attack from the internal nucleophile.

A common application is the 6-endo-dig cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl), molecular iodine (I2), or bromine (Br2). nih.gov This reaction proceeds under mild conditions and yields 3-halo-substituted quinolines, which are valuable intermediates for further functionalization. nih.gov Similarly, molecular iodine can mediate the intramolecular electrophilic aromatic cyclization of primary allylamines to produce quinolines and related fused pyridine systems without the need for metal catalysts. organic-chemistry.org The versatility of this method allows for the incorporation of various functional groups and accommodates both electron-donating and electron-withdrawing substituents on the aromatic rings. nih.govorganic-chemistry.org

The table below highlights examples of electrophilic cyclization reactions.

Interactive Data Table: Examples of Electrophilic Cyclization Reactions

| Electrophile | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| ICl, I2, Br2 | N-(2-Alkynyl)anilines | 3-Halogenated quinolines | Moderate to Good | nih.gov |

| Molecular Iodine | Primary allylamines | Quinolines, Pyrazolo[4,3-b]pyridines | Up to 84% | organic-chemistry.org |

The aza-Michael reaction, or intramolecular aza-Michael reaction (IMAMR), is a highly effective and straightforward method for constructing N-heterocyclic systems, including substituted piperidines. nih.gov This reaction involves the conjugate addition of an amine nucleophile to an electron-deficient alkene (a Michael acceptor). ntu.edu.sgnih.gov The intramolecular version of this reaction is particularly powerful for creating enantiomerically enriched piperidines when guided by organocatalysis. nih.gov

This strategy has been successfully applied to the synthesis of di- and tri-substituted piperidines. nih.gov For instance, an organocatalytic enantioselective approach using a quinoline (B57606) organocatalyst and trifluoroacetic acid as a co-catalyst can produce 2,5-disubstituted and 2,5,5-trisubstituted protected piperidines in good yields. nih.gov The stereochemical outcome can be finely tuned by adjusting the catalyst ratios. nih.gov Biocatalytic approaches have also been developed, using ω-transaminases to mediate the aza-Michael reaction of pro-chiral ketoenones, leading to 2,6-disubstituted piperidines with excellent conversion and enantioselectivity. acs.org

The following table provides examples of the aza-Michael reaction in heterocycle synthesis.

Interactive Data Table: Examples of Aza-Michael Reactions

| Catalyst/Conditions | Substrate Type | Reaction Type | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Quinoline Organocatalyst / TFA | N-tethered alkenes | Organocatalytic IMAMR | 2,5- and 2,5,5-Substituted piperidines | Good | nih.gov |

| TBAF or Cesium Carbonate | N-tethered alkenes | Base-induced IMAMR | 2,6-trans-Piperidines | Up to 85% | nih.gov |

| ω-Transaminase (ω-TA) | Pro-chiral ketoenones | Biocatalytic aza-Michael | 2,6-Disubstituted piperidines | Excellent | acs.org |

Radical cyclization offers a powerful method for synthesizing polysubstituted piperidines, often with high levels of stereocontrol. nih.govrsc.org These reactions involve the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated bond, forming the heterocyclic ring. rsc.org The process is particularly useful for creating complex substitution patterns that may be challenging to access through ionic pathways.

A notable approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov The diastereoselectivity of this reaction is highly dependent on the radical initiator used. While cyclization with tributyltin hydride typically affords trans piperidines with moderate diastereomeric ratios, using tris(trimethylsilyl)silane (B43935) can dramatically enhance the selectivity, in some cases up to 99:1. nih.gov This enhancement is attributed to a cascade process involving the rearrangement of the minor stereoisomer. nih.gov Other methods include the cyclization of α-aminoalkyl radicals onto unactivated double bonds and the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which is effective for producing various piperidines in good yields. nih.govrsc.org

The table below summarizes examples of radical cyclization for piperidine synthesis.

Interactive Data Table: Examples of Radical Cyclization Reactions

| Radical Precursor | Key Reagents | Product | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|---|

| 7-Substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride | 2,4-Disubstituted piperidines | 3:1 to 6:1 | nih.gov |

| 7-Substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | 2,4-Disubstituted piperidines | Up to 99:1 | nih.gov |

| Linear amino-aldehydes | Cobalt(II) catalyst | Various piperidines | - | nih.gov |

The aza-Achmatowicz reaction is a sophisticated method for converting furfuryl amines into functionalized piperidinones through an oxidative ring expansion. nih.govresearchgate.net These piperidinone intermediates are highly versatile and can be readily transformed into a variety of substituted piperidines and piperidinols, making this a valuable strategy for natural product synthesis. nih.govnih.govemory.edu The reaction typically involves the oxidation of an α-furanylamine with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form a hemiaminal, which serves as the piperidinone precursor. researchgate.net

This methodology has been effectively used for the stereoselective synthesis of 2,5,6-trisubstituted piperidines. nih.gov The synthesis begins with the aza-Achmatowicz oxidation of a furyl benzenesulfonamide (B165840) to a 2H-pyridinone. Subsequent conjugate addition and nucleophilic attack on a transient N-sulfonyliminium ion lead to the desired polysubstituted piperidine. nih.gov The steric hindrance of the tosyl group directs the incoming nucleophile to attack from the opposite face, resulting in the formation of cis-substituted products. nih.gov This approach has been instrumental in the total synthesis of several cis-2-methyl-6-substituted piperidin-3-ol alkaloids, such as deoxocassine (B1246555) and cassine, which are structurally related to 2,2,5-trimethylpiperidin-3-ol. emory.edu

The table below outlines key steps in the aza-Achmatowicz approach to piperidines.

Interactive Data Table: Aza-Achmatowicz Reaction in Piperidine Synthesis

| Substrate | Key Steps | Intermediate | Final Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Furyl benzenesulfonamide | 1. Aza-Achmatowicz oxidation2. Conjugate addition3. Nucleophilic addition | 2H-Pyridinone, N-Sulfonyliminium ion | 2,5,6-Trisubstituted piperidines | cis-substituted | nih.gov |

| N-Tosylaminofurans | Aza-Achmatowicz oxidative rearrangement | Versatile piperidinone intermediate | cis-2-Methyl-6-substituted piperidin-3-ol alkaloids (e.g., cassine) | cis-disubstituted | emory.edu |

Stereoselective Synthesis of this compound and Analogues

The stereoselective synthesis of polysubstituted piperidines is a significant area of organic chemistry, given that the biological properties of these compounds are highly dependent on the specific arrangement of substituents on the heterocyclic ring. Methodologies for achieving this stereocontrol can be broadly categorized into chiral pool-derived routes, auxiliary-controlled methods, and catalytic asymmetric reactions.

Diastereoselective control in the formation of piperidinols like this compound focuses on establishing the correct relative stereochemistry between the hydroxyl group at the C-3 position and the methyl group at the C-5 position. A primary method to achieve this is through the diastereoselective reduction of a corresponding ketone precursor, 2,2,5-trimethylpiperidin-3-one. The stereochemical outcome of such a reduction is influenced by the steric hindrance of the substituents on the ring and the nature of the reducing agent.

Another powerful strategy for creating polysubstituted piperidinones with high diastereoselectivity is the use of multi-component reactions. For instance, a five-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate (B1210297) can yield highly substituted 2-piperidinones with up to four stereocenters, often forming only a single diastereomer. The N-tert-butanesulfinylimine group has also been shown to be an effective controller of diastereoselectivity in [3+2] cycloaddition reactions to form densely substituted pyrrolidines, a strategy whose principles can be extended to piperidine systems. These precursor piperidinones can then be reduced to the target piperidinols.

Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents, providing access to enantiopure polysubstituted piperidines. These methods often involve processes like dynamic kinetic resolution to yield lactams that already contain the desired carbon substituents on the heterocyclic ring.

Achieving enantioselectivity in the synthesis of chiral piperidinols involves creating a specific enantiomer of the molecule. This is often accomplished using chiral catalysts or auxiliaries.

One prominent method is the asymmetric hydrogenation of pyridinium (B92312) salts. Catalytic systems involving rhodium and iridium have been developed for this purpose. For example, rhodium(I) complexes have been used for the highly diastereoselective dearomatization and hydrogenation of fluoropyridines to produce all-cis-(multi)fluorinated piperidines. Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium salts is a known strategy.

Enantioselective approaches can also involve chiral lactams. For instance, the cyclodehydration of achiral aryl-δ-oxoacids with (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams, which serve as precursors for the enantioselective synthesis of piperidine alkaloids. Organocatalysis also presents a powerful tool; for example, an organocatalyst can mediate the asymmetric Michael reaction of aldehydes and α-cyano α,β-unsaturated esters to generate a highly enantioenriched adduct, which can then be transformed into a single isomer of a trisubstituted piperidine.

Recent developments have seen the use of palladium catalysts with novel pyridine-oxazoline ligands for the enantioselective oxidative amination of non-activated alkenes to form substituted piperidines. The steric properties of the ligand are crucial for achieving high enantioselectivity.

The design of the starting substrate plays a critical role in dictating the stereochemical outcome of a reaction. The steric and electronic properties of substituents on the precursor molecule can direct the approach of reagents, thereby controlling the formation of specific stereoisomers.

In the context of piperidine synthesis, the use of chiral auxiliaries attached to the nitrogen atom or other positions on the ring is a classic strategy. The chiral auxiliary creates a diastereomeric intermediate that influences the stereoselectivity of subsequent reactions, after which the auxiliary can be removed.

The concept of substrate-structure induced product control has been observed in various enzymatic and chemical syntheses. For piperidinol synthesis, the size and position of existing substituents on a piperidinone precursor will influence the facial selectivity of a hydride reduction. For example, bulky groups at the C-2 or C-6 positions can block one face of the molecule, forcing the reducing agent to attack from the less hindered side, leading to a specific diastereomer of the resulting alcohol. This principle is fundamental in achieving diastereoselectivity in the reduction of 2,2,5-trimethylpiperidin-3-one, where the gem-dimethyl group at C-2 provides a significant steric bias.

The table below illustrates how different catalytic systems can influence the enantioselectivity in the synthesis of chiral cyclic compounds, a principle applicable to chiral piperidinol synthesis.

| Reaction Type | Catalyst/Photosensitizer | Product Type | Yield | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| [2+2] Photocycloaddition | Chiral Iridium Complex (Ir(III)) | 4-Membered Ring | Up to 98% | Up to 91% ee | |

| [5+2] Cycloaddition | Pd Catalyst with Chiral Ligand | 7-Membered Lactone | Up to 99% | Up to 96% er | |

| Alkynylation of Isatins | Chiral Perhydro-1,3-benzoxazines with Me2Zn | Chiral 3-hydroxy-3-alkynyl-2-oxindoles | Good | Moderate to Excellent |

Novel Synthetic Strategies for this compound

Beyond classical methods, research has focused on developing novel synthetic strategies that offer improved efficiency, selectivity, or access to complex molecular architectures under mild conditions.

Photochemistry offers unique reaction pathways by accessing electronically excited states, enabling the formation of complex compounds from simple starting materials. For the synthesis of this compound, photochemical methods can be employed to construct the precursor, 2,2,5-trimethylpiperidin-3-one.

One relevant photochemical transformation is the [2+2] photocycloaddition, which can be used to construct cyclobutane (B1203170) rings that are precursors to larger cyclic systems. A notable application is the De Mayo reaction, where the irradiation of an alkene with a 1,3-dicarbonyl compound leads to a 1,5-dicarbonyl compound, which can then cyclize to form a cyclohexenone. This strategy can be adapted for the synthesis of piperidinone frameworks.

More directly, an organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of diverse 2-piperidinones from simple starting materials like inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. This mild protocol demonstrates high chemoselectivity and tolerates a wide range of functional groups, providing a modern and efficient route to the piperidinone core structure. The use of continuous-flow chemistry in photochemical applications is also emerging as a powerful technique to overcome scalability issues associated with traditional batch reactors.

The field of piperidine synthesis is continually advancing with the introduction of new reagents and catalysts that improve reaction outcomes.

Catalysts for Hydrogenation: The reduction of pyridine derivatives is a common route to piperidines. While catalysts based on rhodium and palladium are well-established, ongoing research seeks to improve their selectivity and efficiency. For example, palladium-catalyzed hydrogenation of pyridines can be selectively interrupted by the presence of water to yield piperidinones. Ruthenium(II) complexes have also been employed for the asymmetric hydrogenation of enamines, which are intermediates in the reduction of some pyridine derivatives.

Catalysts for Cyclization: Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. This method involves the difunctionalization of a double bond with simultaneous formation of the N-heterocycle.

Solid-Phase Synthesis: Novel strategies for creating libraries of piperidinol analogues have been developed using solid-phase synthesis. One such method starts from 1,2,3,6-tetrahydropyridine (B147620) and involves the formation of a 3,4-epoxypiperidine on a Wang resin. Subsequent ring-opening of the epoxide with various amines, promoted by lithium perchlorate, allows for the rapid generation of a diverse library of β-aminosubstituted piperidinols.

The table below summarizes outcomes for a diastereoselective synthesis of polysubstituted 2-piperidinones via a five-component reaction, highlighting the efficiency of modern multi-component strategies.

| Product Structure Type | Number of Stereocenters | Yield Range | Diastereoselectivity |

|---|---|---|---|

| Alkyl (3SR,4RS,6SR)-5,5-dicyano-2-oxo-4,6-diarylpiperidine-3-carboxylates | 3 | 52-90% | Single diastereomer |

| Dialkyl (2SR,3RS,4RS,5SR)-2,4-diaryl-3-cyano-6-oxopiperidine-3,5-dicarboxylates | 4 | 38-88% | Single diastereomer |

Stereochemical and Conformational Analysis of 2,2,5 Trimethylpiperidin 3 Ol

Theoretical Conformational Analysis

Theoretical methods, particularly quantum chemical calculations, provide profound insight into the geometries, relative energies, and stabilizing interactions of different possible conformers.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are essential tools for identifying stable conformers and quantifying their relative energies. For 2,2,5-Trimethylpiperidin-3-ol, several stereoisomers and conformers are possible, primarily involving the chair form of the piperidine (B6355638) ring and the relative orientations of the substituents.

Computational studies on analogous substituted piperidines and cyclohexanes have demonstrated that equatorial substitution is generally favored. nih.gov Molecular mechanics and DFT calculations can predict the energy difference (ΔG°) between conformers. A lower calculated energy indicates a more stable and thus more populated conformer.

Table 1: Hypothetical Relative Energies of this compound Chair Conformers Calculated via DFT

This table presents plausible, illustrative data based on established principles of conformational analysis for substituted piperidines. The values represent the calculated energy difference relative to the most stable conformer.

| Isomer | C3-OH Orientation | C5-CH₃ Orientation | Relative Energy (kcal/mol) | Expected Population at 298 K |

| trans-A | Equatorial | Equatorial | 0.00 | Dominant |

| trans-B | Axial | Axial | > 4.00 | Negligible |

| cis-A | Equatorial | Axial | ~2.10 | Minor |

| cis-B | Axial | Equatorial | ~0.95 | Significant |

The relative stability of stereoisomers is a critical aspect of conformational analysis. For this compound, the trans isomer, which can place both the C3-hydroxyl and C5-methyl groups in equatorial positions (trans-A in the table above), is predicted to be the most stable. This arrangement minimizes steric strain.

Furthermore, the orientation of the hydroxyl hydrogen atom (rotamer) is crucial. Calculations on similar systems show that the rotamer which allows for the formation of a six-membered ring via an O-H···N intramolecular hydrogen bond is highly favored energetically. iastate.edu

Intramolecular forces are the primary drivers of conformational preference in this compound.

Intramolecular Hydrogen Bonding : The most significant electronic interaction is the hydrogen bond between the C3-hydroxyl group and the basic nitrogen atom. This interaction is maximized when the hydroxyl group is in an axial position, leading to a stable six-membered ring-like structure. Computational studies on related 2,2,6,6-tetramethylpiperidinyl-masked 1,2-diols confirm that such six-membered ring hydrogen bonds are energetically favorable and have a profound impact on conformation. iastate.edunih.gov This interaction can stabilize an otherwise unfavorable axial conformation for the hydroxyl group. westernsydney.edu.au

Van der Waals Forces : Steric repulsion, a manifestation of Van der Waals forces, plays a crucial role. The bulky gem-dimethyl group at the C2 position creates significant steric hindrance. The C5-methyl group strongly prefers an equatorial position to avoid energetically costly 1,3-diaxial interactions with axial protons at C3 and the N-H group. In highly substituted piperidines, severe steric clashes known as syn-pentane interactions can further destabilize certain conformers. nih.gov

Experimental Conformational Studies

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for validating theoretical predictions and determining the solution-state conformation of molecules.

¹H NMR spectroscopy is a powerful tool for determining the conformation of cyclic systems. The key parameters are the chemical shifts (δ) and the proton-proton coupling constants (J-values).

The dihedral angle between adjacent protons, which is fixed in a specific chair conformation, can be determined using the Karplus equation. A large coupling constant (typically J = 8–13 Hz) between two vicinal protons on a cyclohexane-like ring is indicative of an axial-axial (anti-periplanar) relationship. Smaller J-values (1–5 Hz) suggest axial-equatorial or equatorial-equatorial (gauche) relationships.

For the most stable trans conformer of this compound (with equatorial C3-OH and C5-CH₃), the proton at C3 (H3) would be in an axial position. Its coupling to the axial proton at C4 would be large (J ≈ 10-12 Hz), while its coupling to the equatorial proton at C4 would be small (J ≈ 2-4 Hz). Analysis of these J-values allows for the unambiguous assignment of the conformation. Studies on 4-substituted piperidines have successfully used this J-value method to determine conformational free energies. nih.gov

Table 2: Representative ¹H NMR Data for the Predicted Major Conformer of trans-2,2,5-Trimethylpiperidin-3-ol

This table presents expected, characteristic data for the conformer with an axial H3 proton, based on established NMR principles.

| Proton | Position | Expected Chemical Shift (δ, ppm) | Expected Coupling Constants (J, Hz) | Inferred Orientation |

| H3 | C3 | ~3.5 - 4.0 | J(H3, H4ax) ≈ 10-12; J(H3, H4eq) ≈ 2-4 | Axial |

| H5 | C5 | ~1.5 - 1.8 | J(H5, H4ax) ≈ 10-12; J(H5, H6ax) ≈ 10-12 | Axial |

| C5-CH ₃ | C5 | ~0.8 - 1.0 | J(CH₃, H5) ≈ 7 | Equatorial |

| C2-(CH ₃)₂ | C2 | ~1.0 - 1.3 | Singlets | gem-Dimethyl |

Lanthanide Induced Shift (LIS) reagents are paramagnetic complexes, often of europium (e.g., Eu(fod)₃) or praseodymium, that can reversibly coordinate to Lewis basic sites in a molecule, such as the hydroxyl group and nitrogen atom of this compound. slideshare.net This coordination induces large changes (shifts) in the chemical shifts of nearby protons in the NMR spectrum.

The magnitude of the induced shift is proportional to 1/r³, where 'r' is the distance from the lanthanide ion to the proton. This distance dependence makes LIS a powerful tool for mapping the 3D structure of a molecule. researchgate.net By binding to the OH and N atoms, the LIS reagent would cause the largest shifts for the protons closest to these functional groups. By quantifying the shifts for all protons throughout the molecule, a precise geometric map can be constructed, confirming the chair conformation and the axial/equatorial positions of each substituent. This technique is particularly useful for resolving complex spectra where signals overlap, simplifying the extraction of coupling constants and confirming conformational assignments derived from other methods. slideshare.netresearchgate.net

Chirality and Stereoisomerism of this compound

Determination of Absolute Configuration using X-ray Crystallography

No published X-ray crystallography data for this compound could be located. This type of analysis is crucial for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, which in turn reveals the absolute configuration of chiral centers. The process generally involves growing a single, high-quality crystal of the compound and analyzing the diffraction pattern of X-rays passed through it. For a chiral molecule like this compound, specialized techniques in X-ray crystallography, such as the use of anomalous dispersion, would be necessary to assign the absolute stereochemistry (R/S configuration) of its stereocenters. Without experimental data, any discussion would be purely speculative and would not meet the required standard of scientific accuracy.

Enantiomeric and Diastereomeric Purity Assessment

Specific methods and validated data for assessing the enantiomeric and diastereomeric purity of this compound are not described in the available literature. The assessment of enantiomeric and diastereomeric purity is critical for the characterization of stereoisomeric mixtures. This is typically achieved through chiral chromatography techniques (e.g., HPLC or GC with a chiral stationary phase) or through nuclear magnetic resonance (NMR) spectroscopy using chiral solvating or derivatizing agents. These methods allow for the separation and quantification of different stereoisomers present in a sample. The absence of published research in this area means that no data tables or detailed findings on the separation and quantification of the stereoisomers of this compound can be provided.

Computational Studies and Molecular Modeling of 2,2,5 Trimethylpiperidin 3 Ol

Ligand Design and Optimization Utilizing 2,2,5-Trimethylpiperidin-3-ol Scaffolds

The piperidine (B6355638) ring is a cornerstone in pharmaceutical research, recognized as a "privileged scaffold" due to its presence in numerous natural products and approved drugs. acs.orgmdpi.com The this compound scaffold offers a unique three-dimensional structure characterized by its chiral centers and substitution pattern, which can be strategically exploited in ligand design. The introduction of such chiral scaffolds can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. researchgate.net

In ligand design, the this compound core can be utilized to:

Modulate Physicochemical Properties: The hydroxyl and amine groups provide hydrogen bonding capabilities, while the trimethyl substitution pattern influences lipophilicity and steric profile. Computational tools can predict how modifications to this scaffold will alter key properties like solubility (logS) and lipophilicity (logP), guiding the design of compounds with improved drug-like characteristics. researchgate.net

Enhance Biological Activity and Selectivity: The rigid, chiral nature of the scaffold allows for precise orientation of functional groups to fit into a biological target's binding site. researchgate.net Altering the stereochemistry or adding substituents can lead to enhanced potency and selectivity for a specific receptor or enzyme subtype. mdpi.com

Improve Pharmacokinetic Profiles: Strategic modifications to the scaffold can improve metabolic stability. For instance, replacing a metabolically labile group with a more stable one, a technique known as scaffold hopping, can enhance a drug candidate's half-life. The inherent properties of the piperidine ring can also be leveraged to improve absorption and distribution profiles.

The process of ligand optimization involves iterative cycles of computational design, chemical synthesis, and biological testing. Starting with the this compound scaffold, virtual libraries of derivatives can be generated by adding various substituents. These virtual compounds are then computationally screened to prioritize candidates with the highest predicted affinity and best drug-like properties for synthesis.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, within the active site of a target protein.

The simulation process involves:

Preparation of Receptor and Ligand: A three-dimensional structure of the target protein is obtained, typically from a repository like the Protein Data Bank (PDB). The structure of the ligand (e.g., this compound derivative) is generated and its energy is minimized.

Docking Algorithm: A docking program uses a search algorithm to explore various possible conformations of the ligand within the protein's binding site.

Scoring Function: Each conformation is evaluated using a scoring function that estimates the binding affinity, often expressed as a docking score in kcal/mol. A more negative score typically indicates a more favorable binding interaction. tandfonline.com

Docking studies on piperidine derivatives have been instrumental in understanding their mechanism of action. For example, simulations can reveal key interactions, such as hydrogen bonds between the ligand's hydroxyl or amine groups and amino acid residues in the target's active site. tandfonline.com Hydrophobic interactions involving the piperidine ring and its methyl groups also play a crucial role in stabilizing the ligand-protein complex. pharmaceuticaljournal.net The results from docking simulations can guide the optimization of the scaffold by suggesting modifications that would enhance these favorable interactions. dovepress.com

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative A | -9.4 | ASP147, LYS65 | Hydrogen Bond |

| Derivative B | -8.7 | VAL45, ILE144 | Hydrophobic |

| Derivative C | -9.1 | ASP147, TYR148 | Hydrogen Bond, π-π Stacking |

| Reference Inhibitor | -10.2 | ASP147, GLU90, LYS65 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Piperidinols

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For piperidinol derivatives, a QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts.

Developing a QSAR model involves several steps:

Data Set Collection: A series of piperidinol analogs with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe various properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological features. nih.govnih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a predictive model. mdpi.comnih.gov

QSAR studies on piperidine derivatives have successfully identified key structural features that govern their activity. nih.gov For instance, a model might reveal that increased hydrophobicity in a specific region of the molecule enhances binding affinity, while bulky substituents at another position are detrimental. This information provides a clear rationale for designing more potent analogs. nih.gov

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.917 | Indicates a good fit of the model to the training data. |

| q² (Cross-Validated R²) | 0.862 | Indicates good internal predictive ability. |

| F-statistic | 65.4 | Shows the statistical significance of the regression model. |

Example QSAR Equation:

|

In Silico Prediction of Chemical Properties and Reactivity

Beyond predicting biological activity, computational methods are extensively used to predict the fundamental chemical properties and reactivity of molecules like this compound. These in silico predictions are crucial for assessing a compound's drug-likeness and potential pharmacokinetic profile, often categorized under ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, provide insights into a molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. mdpi.com

Furthermore, numerous software platforms can predict a wide range of ADMET properties based on a molecule's structure. These predictions help to identify potential liabilities early in the drug discovery process, such as poor oral bioavailability, rapid metabolism, or potential toxicity. nih.govjscimedcentral.com

| Property/Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | < 250 g/mol | Influences absorption and distribution. |

| logP (Lipophilicity) | 1.5 - 2.5 | Affects solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | ~32 Ų | Correlates with cell permeability and oral bioavailability. |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability. |

| Human Intestinal Absorption | > 90% | Predicts oral absorption potential. mdpi.com |

| BBB Permeability (logBB) | < 0.3 | Predicts ability to cross the blood-brain barrier. nih.gov |

Advanced Analytical Methodologies in 2,2,5 Trimethylpiperidin 3 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of 2,2,5-Trimethylpiperidin-3-ol. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity of atoms and the relative stereochemistry of the molecule can be determined.

In the ¹H NMR spectrum, distinct signals are expected for the protons on the piperidine (B6355638) ring and the methyl substituents. The proton attached to the carbon bearing the hydroxyl group (H-3) would likely appear as a multiplet, with its chemical shift influenced by the electronegativity of the oxygen atom. The protons of the three methyl groups would appear as singlets or doublets, depending on their position and neighboring protons. For instance, the two methyl groups at the C-2 position are diastereotopic and would be expected to show distinct singlet signals. The methyl group at C-5 would likely appear as a doublet due to coupling with the adjacent proton (H-5).

The ¹³C NMR spectrum provides direct information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts are indicative of the local electronic environment; for example, the carbon atom bonded to the hydroxyl group (C-3) would be significantly deshielded and appear at a lower field (higher ppm value) compared to the other ring carbons.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the molecular structure. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connections between adjacent protons on the piperidine ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations provide unambiguous evidence for the placement of the methyl groups and the hydroxyl function on the piperidine framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents estimated chemical shift ranges based on data from analogous substituted piperidine structures. Actual values may vary depending on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 55-65 |

| C2-CH₃ (axial) | 1.0 - 1.2 (s) | 25-30 |

| C2-CH₃ (equatorial) | 1.1 - 1.3 (s) | 28-33 |

| C3 | 3.5 - 4.0 (m) | 65-75 |

| C4 | 1.5 - 2.0 (m) | 35-45 |

| C5 | 1.8 - 2.3 (m) | 30-40 |

| C5-CH₃ | 0.8 - 1.0 (d) | 15-20 |

| C6 | 2.8 - 3.3 (m) | 45-55 |

| N-H | 1.0 - 3.0 (br s) | - |

| O-H | 1.5 - 4.0 (br s) | - |

(s = singlet, d = doublet, m = multiplet, br s = broad singlet)

Mass Spectrometry (MS) Techniques (e.g., HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula of this compound (C₈H₁₇NO).

When analyzed by mass spectrometry, typically using a soft ionization technique like Electrospray Ionization (ESI), the compound is usually observed as its protonated molecule, [M+H]⁺. The high accuracy of HRMS can distinguish the experimental mass from other potential elemental compositions with the same nominal mass.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. nih.gov The protonated molecular ion is subjected to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. For piperidine derivatives, a common fragmentation pathway involves the cleavage of the ring. A key fragmentation for this compound would be the α-cleavage adjacent to the nitrogen atom, leading to the loss of one of the C-2 methyl groups or the opening of the ring. wvu.edu Another expected fragmentation is the loss of a water molecule (H₂O) from the hydroxyl group.

Table 2: Predicted HRMS Data for this compound

Calculated exact masses for the protonated molecule and potential key fragments.

| Ion Formula | Description | Calculated Exact Mass (m/z) |

| [C₈H₁₈NO]⁺ | Protonated Molecule [M+H]⁺ | 144.1383 |

| [C₈H₁₆N]⁺ | Loss of H₂O | 126.1277 |

| [C₇H₁₅NO]⁺ | Loss of CH₃ | 130.1226 |

| [C₆H₁₄N]⁺ | α-cleavage and subsequent loss | 100.1121 |

Infrared (IR) Spectroscopy (e.g., ATR-FTIR) for Functional Group Characterization

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. For this compound, IR spectroscopy is used to confirm the presence of the key hydroxyl (-OH) and secondary amine (N-H) functional groups.

The spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. researchgate.net The N-H stretching vibration of the secondary amine typically appears as a moderate, sharp peak in the 3300-3500 cm⁻¹ region. Additionally, strong absorptions in the 2850-2970 cm⁻¹ range correspond to the C-H stretching vibrations of the methyl and methylene (B1212753) groups on the piperidine ring. The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1050-1150 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

This table outlines the expected vibrational frequencies for the primary functional groups.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Moderate, Sharp |

| C-H (Alkyl) | Stretching | 2850 - 2970 | Strong |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |

| N-H (Amine) | Bending | 1550 - 1650 | Moderate |

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, allowing for the unambiguous assignment of the relative and absolute stereochemistry of chiral centers within the this compound molecule.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This data is used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

For this compound, an X-ray crystal structure would confirm the chair conformation of the piperidine ring and establish the relative orientations (axial or equatorial) of the hydroxyl and methyl substituents. nih.gov This information is critical for understanding the molecule's steric and electronic properties, which influence its chemical reactivity and biological activity.

Table 4: Representative Crystallographic Data for a Substituted Piperidine Derivative

This data is for a related compound, N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, and serves as an example of the parameters obtained from an X-ray crystallography study. nih.gov

| Parameter | Value |

| Empirical Formula | C₂₀H₂₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.571 (1) |

| b (Å) | 20.945 (2) |

| c (Å) | 8.868 (1) |

| β (°) | 109.15 (1) |

| Volume (ų) | 1679.1 (3) |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Separation and Purification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of this compound. helsinki.finih.gov Given its polar nature, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) bonded with C18 alkyl chains), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the two phases. For a polar compound like this compound, a highly aqueous mobile phase, often consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), is used. To improve peak shape and reproducibility for the basic piperidine nitrogen, a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, is commonly added to the mobile phase to ensure consistent protonation of the analyte. Detection can be achieved using various detectors, with mass spectrometry (LC-MS) being particularly powerful for providing both separation and mass information.

Table 5: Example HPLC Conditions for the Analysis of a Polar Piperidine Derivative

| Parameter | Condition |

| Column | C18 bonded silica (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Mass Spectrometry (ESI+) or UV (if derivatized) |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Due to the presence of multiple chiral centers, this compound exists as a mixture of stereoisomers. Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and environmentally friendly technique for the separation of these enantiomers and diastereomers. selvita.comnih.govnih.gov

SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to traditional HPLC. afmps.be To achieve chiral separation, the stationary phase is a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. A polar organic co-solvent, or "modifier," such as methanol or ethanol, is typically added to the CO₂ to increase the mobile phase's solvating power and modulate the retention of the polar analyte. nih.gov The unique selectivity of CSPs in an SFC mobile phase often provides excellent resolution of stereoisomers that can be difficult to separate by other means. nih.gov

Table 6: Example SFC Conditions for Chiral Separation of Piperidine Enantiomers

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H) |

| Mobile Phase | Supercritical CO₂ / Methanol (e.g., 80:20 v/v) |

| Additive | 0.1% Diethylamine (for basic compounds) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

High-Performance Thin-Layer Chromatography (HPTLC) for Complex Mixture Analysis

High-Performance Thin-Layer Chromatography (HPTLC) offers a sophisticated and efficient method for the separation and analysis of compounds in complex mixtures, and its application is highly relevant in the study of synthetic heterocyclic compounds like this compound. This technique, an advancement over conventional Thin-Layer Chromatography (TLC), provides improved resolution, higher sensitivity, and better reproducibility due to the use of stationary phase plates with smaller, more uniform particle sizes. For a compound such as this compound, which lacks a strong native chromophore, HPTLC coupled with appropriate post-chromatographic derivatization is an invaluable tool for both qualitative and quantitative analysis.

The analysis of piperidine-containing compounds and other heterocyclic amines frequently employs normal-phase HPTLC, utilizing silica gel 60 F254 plates as the stationary phase. The selection of the mobile phase is critical for achieving effective separation of the target analyte from impurities, which may include starting materials, diastereomers, or degradation products. The development of a suitable mobile phase often involves a systematic approach, balancing solvent strength and selectivity to optimize the resolution between compounds with similar polarities.

Research into the chromatographic behavior of nitrogen-containing heterocyclic compounds indicates that mobile phases composed of a mixture of non-polar, medium-polarity, and sometimes polar modifiers are effective. For instance, systems based on toluene, ethyl acetate (B1210297), and an acidic or basic modifier are commonly employed to achieve good separation and symmetrical peak shapes for amine-containing compounds. The addition of a small amount of formic acid or triethylamine can suppress the ionization of basic or acidic functionalities, respectively, thereby reducing band tailing and improving resolution.

In the context of this compound analysis, a primary objective would be to resolve the different stereoisomers and to separate the final product from any unreacted starting materials or synthetic by-products. Given the presence of hydroxyl and secondary amine groups, this compound is a polar compound. Its retention on a polar silica gel stationary phase will be significant, necessitating a relatively polar mobile phase to achieve an optimal retention factor (Rf) value, ideally between 0.2 and 0.8 for accurate quantification.

A hypothetical HPTLC method for the analysis of a reaction mixture containing this compound could involve the following parameters, as extrapolated from established methods for similar heterocyclic compounds.

| Parameter | Description |

| Stationary Phase | HPTLC plates pre-coated with Silica Gel 60 F254 |

| Sample Application | Automated band-wise application using a nitrogen spray system |

| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (6:4:0.1, v/v/v) |

| Chamber Saturation | 20 minutes with the mobile phase |

| Development Distance | 8 cm |

| Drying | Air-dried for 5 minutes, followed by heating at 100°C for 2 minutes |

Following the chromatographic development, detection and quantification are performed. Since this compound does not possess significant UV absorption, post-chromatographic derivatization is necessary for visualization. Several reagents are suitable for detecting secondary amines and alcohols on a TLC plate.

Ninhydrin Reagent : This reagent reacts with secondary amines upon heating to produce colored spots, typically yellow or brown.

Dragendorff's Reagent : Commonly used for alkaloids, it can form an orange or reddish-brown complex with the nitrogen atom in the piperidine ring.

Vanillin-Sulfuric Acid Reagent : This is a general charring reagent that reacts with many organic compounds, including alcohols, to produce colored spots upon heating. The resulting colors can be specific to the compound class.

After derivatization, the plate is scanned using a densitometer at a specific wavelength (e.g., in the visible range after color development) to quantify the separated compounds. The data obtained can be used to determine the purity of this compound and to quantify any impurities present in the mixture.

The following table presents detailed, albeit hypothetical, research findings for the separation of this compound from a potential precursor and a by-product using the HPTLC method described above.

| Compound | Structure | Predicted Rf Value | Detection Method | Color of Spot |

| 2,2,5-Trimethylpiperidin-3-one (Precursor) | C₈H₁₅NO | 0.55 | Vanillin-Sulfuric Acid | Brownish-Yellow |

| This compound (Product) | C₈H₁₇NO | 0.40 | Vanillin-Sulfuric Acid | Violet-Blue |

| 2,2,5-Trimethyl-1,2,3,4-tetrahydropyridine (By-product) | C₈H₁₅N | 0.75 | Dragendorff's Reagent | Orange |

These predicted Rf values are based on the relative polarities of the compounds. The precursor, being a ketone, is less polar than the product, which is an alcohol, and would therefore travel further up the plate (higher Rf). The elimination by-product, a tetrahydropyridine, is the least polar and would have the highest Rf value. The distinct colors produced with a charring reagent like vanillin-sulfuric acid would further aid in the identification and differentiation of the product from related substances. This demonstrates the capability of HPTLC to effectively analyze complex mixtures in the synthesis and purification of this compound.

Applications of 2,2,5 Trimethylpiperidin 3 Ol As a Chiral Building Block and Synthetic Intermediate

Role in the Synthesis of Biologically Active Piperidine (B6355638) Derivatives

There is no available information in the scientific literature detailing the role of 2,2,5-trimethylpiperidin-3-ol in the synthesis of biologically active piperidine derivatives.

Precursor for Pharmacologically Relevant Compounds

No studies have been found that describe the use of this compound as a precursor for the synthesis of pharmacologically relevant compounds.

Contribution to the Development of Heterocyclic Compounds for Specific Research Goals

There is no documented contribution of this compound to the development of heterocyclic compounds for specific research goals.

Q & A

Q. How can researchers address discrepancies in biological activity data across studies involving this compound derivatives?

- Methodological Answer: Contradictions may arise from impurities, stereochemical variability, or assay conditions. Rigorous reproducibility checks (e.g., independent synthesis, purity validation) and standardized bioactivity protocols (e.g., IC50 determination under controlled pH/temperature) are critical. Meta-analyses of published data, as outlined in academic writing guidelines, help contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.